4-Bromo-2-chlorobenzoic acid

Physicochemical characterization Solid-state properties Purity assessment

Researchers developing Dapagliflozin ANDA methods require a characterized impurity reference standard that cannot be substituted with other halogenated benzoic acids. 4-Bromo-2-chlorobenzoic acid is the chemically defined Dapagliflozin Impurity 35, supplied with: • ≥98% HPLC purity for reliable system suitability and method validation • Distinct retention time well-separated from 2-chlorobenzoic acid and 4-bromobenzoic acid • Immediate availability from stock for global shipment

Molecular Formula C7H4BrClO2
Molecular Weight 235.46 g/mol
CAS No. 59748-90-2
Cat. No. B134395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chlorobenzoic acid
CAS59748-90-2
Synonyms2-Chloro-4-bromobenzoic Acid;  4-Bromo-2-chloro-benzoic Acid; 
Molecular FormulaC7H4BrClO2
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)C(=O)O
InChIInChI=1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
InChIKeyJAVZWSOFJKYSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chlorobenzoic Acid: Physicochemical Profile


4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2) is a dihalogenated benzoic acid derivative bearing a bromine atom at the para (4-) position and a chlorine atom at the ortho (2-) position on the aromatic ring [1]. With a molecular formula of C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol, it is a crystalline solid at room temperature (melting point 171–175 °C) . The compound is soluble in methanol and dimethyl sulfoxide but insoluble in water, and it exhibits a predicted pKa of 2.68 ± 0.25 and a logP of approximately 2.80–2.96 . Its unique halogen substitution pattern imparts distinct electronic and steric properties that differentiate it from mono-halogenated analogs and the positional isomer 2-bromo-4-chlorobenzoic acid.

Why 4-Bromo-2-chlorobenzoic Acid Is Irreplaceable


In-class compounds such as 2-chlorobenzoic acid, 4-bromobenzoic acid, 2,4-dichlorobenzoic acid, and the regioisomer 2-bromo-4-chlorobenzoic acid share the benzoic acid core but display substantial differences in melting point, lipophilicity, acidity, crystal packing, and biological recognition. Even a positional isomer with the same elemental composition (C₇H₄BrClO₂) can crystallize in an entirely different space group (P2₁/n vs. P-1), leading to divergent solid-state properties, stability, and dissolution behavior [1]. These differences propagate into synthetic utility—where para-bromine and ortho-chlorine substituents confer distinct reactivity profiles in cross-coupling and nucleophilic aromatic substitution reactions—and into regulatory contexts, where 4-bromo-2-chlorobenzoic acid serves as a specific impurity marker (e.g., Dapagliflozin Impurity 35) that cannot be substituted by other halogenated benzoic acids . Generic substitution therefore risks altered reaction outcomes, compromised analytical specificity, and non-compliance with pharmacopoeial impurity profiling.

4-Bromo-2-chlorobenzoic Acid: Key Differentiation Evidence


Melting Point vs. Regioisomer and Mono-Halogenated Analogs

4-Bromo-2-chlorobenzoic acid exhibits a melting point range of 171–175 °C . This is significantly higher than its regioisomer 2-bromo-4-chlorobenzoic acid (156–162 °C) and the mono-chlorinated analog 2-chlorobenzoic acid (139–143 °C) [1], yet substantially lower than the mono-brominated analog 4-bromobenzoic acid (252–254 °C) . The distinctive melting point allows unambiguous identification via melting point apparatus and differential scanning calorimetry (DSC), aiding in purity verification and batch-to-batch consistency checks during procurement.

Physicochemical characterization Solid-state properties Purity assessment

Crystal Structure vs. Regioisomer

Single-crystal X-ray diffraction studies demonstrate that 4-bromo-2-chlorobenzoic acid (4Br) crystallizes in the monoclinic space group P2₁/n, whereas the positional isomer 2-bromo-4-chlorobenzoic acid (2Br) crystallizes in the triclinic space group P-1 [1]. The 4Br isomer features a unique triangular halogen-bonded motif involving two type II Br⋯Cl/Cl⋯Br contacts and one type I Br⋯Br contact, which dictates packing preferences in solid solutions and is not observed in the 2Br isomer [1]. Unit cell parameters also diverge: 4Br has a = 7.2738 Å, b = 9.0627 Å, c = 11.7233 Å, β = 102.916°; 2Br has a = 7.2271 Å, b = 8.9480 Å, c = 12.1887 Å, β = 105.819° [2][3]. These structural differences have direct implications for solid-state stability, solubility, and mechanical properties of formulations.

Crystallography Solid-state chemistry Halogen bonding

logP and pKa vs. Mono-Halogenated Analogs

4-Bromo-2-chlorobenzoic acid has a predicted logP of 2.80–2.96 , substantially higher than the mono-chlorinated analog 2-chlorobenzoic acid (logP 2.039) [1]. The predicted pKa of 2.68 ± 0.25 is lower than that of 2-chlorobenzoic acid (pKa 2.89) [1] and approaches the range of 4-bromobenzoic acid (pKa ~2.8–3.1) . The increased lipophilicity results from the combined electron-withdrawing effects of bromine and chlorine substituents, altering partition behavior and membrane permeability. These differences are critical when the compound is used as a synthetic intermediate in drug discovery, where physicochemical properties of building blocks directly influence the drug-likeness of final compounds.

Drug-likeness ADME prediction Physicochemical profiling

Orthogonal Cross-Coupling Reactivity

The para-bromine substituent in 4-bromo-2-chlorobenzoic acid is significantly more reactive in palladium-catalyzed cross-coupling reactions than the ortho-chlorine, enabling chemoselective Suzuki-Miyaura coupling at the 4-position while leaving the 2-chloro group intact for subsequent functionalization [1]. This orthogonal reactivity has been exploited in the microwave-assisted Suzuki coupling of 4-bromo-2-chlorobenzoic acid with 3,5-dimethylphenylboronic acid to generate 4-(3′,5′-dimethylphenyl)-2-chlorobenzoic acid, with the chlorine serving as a handle for later regioselective amination [1]. The general reactivity order for aryl halides in Suzuki coupling is I > OTf ≥ Br >> Cl, giving 4-bromo-2-chlorobenzoic acid a >100-fold selectivity for reaction at the bromine site under standard conditions [2]. In contrast, 2-chlorobenzoic acid offers only one reactive site, and 2-bromo-4-chlorobenzoic acid places the more reactive bromine ortho to the carboxylic acid, introducing steric and electronic constraints not present in the 4-bromo-2-chloro isomer.

Suzuki coupling Regioselective synthesis C–C bond formation

Regulatory Reference Standard: Dapagliflozin Impurity 35

4-Bromo-2-chlorobenzoic acid is officially designated as Dapagliflozin Impurity 35, supplied with comprehensive characterization data compliant with USP/EP regulatory guidelines [1]. In contrast, 2-chlorobenzoic acid (CAS 118-91-2) is assigned as Mefenamic Acid EP Impurity C , and 4-bromobenzoic acid does not serve as an identified impurity standard for either of these drug substances. The difference in regulatory identity is absolute: a pharmaceutical quality control laboratory requiring Dapagliflozin Impurity 35 for method validation, system suitability testing, or batch release cannot substitute 2-chlorobenzoic acid or any other halogenated benzoic acid without invalidating the analytical method and falling out of compliance with filed drug master files.

Pharmaceutical impurity profiling Reference standard Regulatory compliance

HPLC Retention vs. Halogenated Benzoic Acid Analogs

Dedicated reverse-phase HPLC methods have been developed for 4-bromo-2-chlorobenzoic acid using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, providing baseline separation from structurally related impurities [1]. The compound's retention behavior is governed by its distinct logP (2.80–2.96), which is higher than 2-chlorobenzoic acid (logP 2.039) and 4-bromobenzoic acid (logP ~2.5), translating to longer retention times under identical gradient conditions [2]. This difference enables the use of 4-bromo-2-chlorobenzoic acid as a system suitability marker in HPLC methods where co-elution with other halogenated benzoic acids must be excluded. Vendor COAs typically report HPLC purity ≥97.5–98.0% with UV detection at 254 nm .

Analytical method development HPLC separation Quality control

4-Bromo-2-chlorobenzoic Acid: Application Scenarios


Dapagliflozin Impurity Reference Standard

4-Bromo-2-chlorobenzoic acid is the chemically defined Dapagliflozin Impurity 35 . Pharmaceutical analytical laboratories purchase this compound as a characterized reference standard (HPLC purity ≥97.5%) for use in method validation, system suitability testing, forced degradation studies, and batch release analysis of Dapagliflozin drug substance and drug product. No other halogenated benzoic acid can fulfill this role, as 2-chlorobenzoic acid is assigned to Mefenamic acid (EP Impurity C) and the regioisomer 2-bromo-4-chlorobenzoic acid is not recognized as a Dapagliflozin impurity .

Halogen-Bonded Cocrystal Design

The unique triangular halogen-bonded motif (Br⋯Cl, Cl⋯Br, Br⋯Br) and P2₁/n space group of 4-bromo-2-chlorobenzoic acid directly determine packing preferences in solid solutions, as demonstrated by Pramanik et al. (Faraday Discuss., 2017) [1]. Researchers studying halogen-bond-driven crystal engineering, cocrystallization, and solid-form screening require this specific isomer because the regioisomer 2-bromo-4-chlorobenzoic acid adopts an entirely different P-1 packing with distinct halogen-bond topology, yielding divergent mechanical, thermal, and dissolution properties.

Iterative Cross-Coupling Building Block

The >100-fold reactivity difference between C–Br (para) and C–Cl (ortho) in 4-bromo-2-chlorobenzoic acid enables chemists to perform sequential Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings without protecting-group manipulation [2]. This orthogonal reactivity has been demonstrated in the synthesis of acridine-based bioactive molecules where the chlorine substituent is retained for late-stage amination after initial Suzuki coupling at the bromine position [3]. Procurement of this compound is preferred over 2-bromo-4-chlorobenzoic acid, where the sterically hindered ortho-bromine can reduce coupling efficiency by 15–30% with bulky boronic acid partners.

System Suitability Marker for HPLC Impurity Profiling

Analytical laboratories developing HPLC methods for drug substance impurity profiling can employ 4-bromo-2-chlorobenzoic acid as a system suitability marker due to its distinct retention time, which is well separated from 2-chlorobenzoic acid and 4-bromobenzoic acid under standard reverse-phase conditions (Newcrom R1, MeCN/H₂O/H₃PO₄) [4]. Its intermediate lipophilicity (logP 2.80–2.96) and unique UV absorption profile at 254 nm make it an ideal calibration standard for methods that must distinguish between multiple halogenated process impurities and degradation products.

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